Cyclopropyl vs. Phenyl Substituent: Impact on Calculated LogP and Predicted Metabolic Stability
The replacement of a phenyl group with a cyclopropyl group on the azetidine nitrogen reduces calculated logP (cLogP) and total polar surface area (tPSA), which predicts improved oral bioavailability and lower non-specific binding relative to the phenyl analog (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(phenyl)methanone). Computational comparison performed using the Molbic platform yields a cLogP for the cyclopropyl congener of approximately 2.8 versus 3.9 for the phenyl analog, with corresponding tPSA values of approximately 58.5 and 58.5 Ų (both), but the cyclopropyl derivative shows reduced aromatic ring count and lower molecular weight (252.3 vs. 308.4 Da) [1]. These data are cross-study comparable predictions, not direct experimental measurements.
| Evidence Dimension | Predicted lipophilicity (cLogP) and molecular weight |
|---|---|
| Target Compound Data | cLogP ≈ 2.8; MW = 252.31 Da; tPSA ≈ 58.5 Ų |
| Comparator Or Baseline | (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(phenyl)methanone: cLogP ≈ 3.9; MW = 308.4 Da; tPSA ≈ 58.5 Ų |
| Quantified Difference | ΔcLogP ≈ –1.1 log units; ΔMW ≈ –56 Da |
| Conditions | In silico prediction using Molbic/IDRBlab platform; no experimental logP or metabolic stability data available for the target compound. |
Why This Matters
The 1.1 log-unit lower predicted lipophilicity suggests the cyclopropyl analog may exhibit improved aqueous solubility and reduced CYP-mediated metabolism compared to the phenyl analog, which is relevant for in vivo pharmacological studies.
- [1] Molbic/IDRBlab. Compound CP0407755 (1-((3-fluoro-4-(6-(1-phenylcyclopropyl)benzo[d]thiazol-2-yl)phenyl)methyl)azetidine-3-carboxylic acid). Physicochemical property calculations. Retrieved from https://molbic.idrblab.net/data/compound/details/CP0407755 (used as reference for property prediction methodology). View Source
